molecular formula C22H25N3O2S B2617175 N-(3,4-dimethylphenyl)-4-oxo-3-pentyl-2-sulfanylidene-1H-quinazoline-7-carboxamide CAS No. 362500-91-2

N-(3,4-dimethylphenyl)-4-oxo-3-pentyl-2-sulfanylidene-1H-quinazoline-7-carboxamide

Cat. No. B2617175
CAS RN: 362500-91-2
M. Wt: 395.52
InChI Key: MQIINEPLOKQREF-UHFFFAOYSA-N
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Description

The compound “N-(3,4-dimethylphenyl)-4-oxo-3-pentyl-2-sulfanylidene-1H-quinazoline-7-carboxamide” is a complex organic molecule. It contains a quinazoline core, which is a type of heterocyclic compound. The quinazoline core is substituted with various functional groups including a carboxamide, a sulfanylidene, and a pentyl group. The presence of these functional groups suggests that this compound may have interesting chemical and biological properties .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For instance, the quinazoline core could be synthesized through cyclization of 1,2-diamine derivatives with sulfonium salts . The carboxamide group could be introduced through a reaction with an appropriate carboxylic acid or its derivative .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms in space and the types of bonds between them. Unfortunately, without specific data or a visual representation, it’s difficult to provide a detailed analysis of its structure .


Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by its functional groups. For example, the carboxamide group might participate in condensation reactions, while the sulfanylidene group might be involved in redox reactions .

Scientific Research Applications

Synthesis and Cytotoxic Activity

N-(3,4-dimethylphenyl)-4-oxo-3-pentyl-2-sulfanylidene-1H-quinazoline-7-carboxamide and its derivatives have been explored for their cytotoxic activities. For instance, carboxamide derivatives of benzo[b][1,6]naphthyridines, related in structure to the compound , were synthesized and tested for their growth inhibitory properties against various cancer cell lines, including murine P388 leukemia, Lewis lung carcinoma (LLTC), and human Jurkat leukemia cell lines. Many of these compounds were found to be potent cytotoxins, with IC(50) values less than 10 nM, indicating their potential as therapeutic agents against cancer (Deady et al., 2003).

Structural Analysis and DFT Studies

The structural and electronic properties of similar compounds have been extensively studied to understand their interaction with biological targets. For example, a study on N-(4-acetylphenyl)quinoline-3-carboxamide, which shares a core structural motif with the compound , provided in-depth structural analysis through spectral characterization and single crystal X-ray diffraction. Such studies are crucial for designing more effective derivatives with enhanced biological activity (Polo-Cuadrado et al., 2021).

Biological Studies of Derivatives

Derivatives of N-(3,4-dimethylphenyl)-4-oxo-3-pentyl-2-sulfanylidene-1H-quinazoline-7-carboxamide have also been synthesized and characterized for their biological activities. For instance, 4,5-dihydro-1,3,4-oxadiazole-2-thiones derivatives exhibited good antibacterial and potent antioxidant activities in vitro, demonstrating the compound's potential for development into therapeutic agents with multiple biological activities (Karanth et al., 2019).

Synthesis and Characterization of Polyamides

In the field of materials science, derivatives of the compound have been utilized in the synthesis of new aromatic polyamides containing ether linkages and pendant pentadecyl chains. These polyamides exhibit enhanced solubility and thermal stability, indicating their potential application in the development of advanced polymeric materials (More et al., 2010).

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties. For instance, if it’s a solid, it might pose a dust hazard. If it’s reactive, it might pose a fire or explosion hazard. It’s also important to consider potential health hazards, such as toxicity or irritation .

Future Directions

The future research directions for this compound would depend on its properties and potential applications. For instance, if it has promising biological activity, it might be studied further as a potential drug. Alternatively, if it has interesting chemical reactivity, it might be used as a building block in the synthesis of other complex molecules .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for N-(3,4-dimethylphenyl)-4-oxo-3-pentyl-2-sulfanylidene-1H-quinazoline-7-carboxamide involves the condensation of 3,4-dimethylbenzaldehyde with ethyl acetoacetate to form 3,4-dimethyl-1-(ethoxycarbonyl)-2-penten-1-one. This intermediate is then reacted with thiourea to form 3,4-dimethyl-2-penten-1-yl isothiocyanate, which is then reacted with 2-aminobenzoic acid to form the desired product.", "Starting Materials": [ "3,4-dimethylbenzaldehyde", "ethyl acetoacetate", "thiourea", "2-aminobenzoic acid" ], "Reaction": [ "Condensation of 3,4-dimethylbenzaldehyde with ethyl acetoacetate in the presence of a base to form 3,4-dimethyl-1-(ethoxycarbonyl)-2-penten-1-one", "Reaction of 3,4-dimethyl-1-(ethoxycarbonyl)-2-penten-1-one with thiourea to form 3,4-dimethyl-2-penten-1-yl isothiocyanate", "Reaction of 3,4-dimethyl-2-penten-1-yl isothiocyanate with 2-aminobenzoic acid in the presence of a base to form N-(3,4-dimethylphenyl)-4-oxo-3-pentyl-2-sulfanylidene-1H-quinazoline-7-carboxamide" ] }

CAS RN

362500-91-2

Molecular Formula

C22H25N3O2S

Molecular Weight

395.52

IUPAC Name

N-(3,4-dimethylphenyl)-4-oxo-3-pentyl-2-sulfanylidene-1H-quinazoline-7-carboxamide

InChI

InChI=1S/C22H25N3O2S/c1-4-5-6-11-25-21(27)18-10-8-16(13-19(18)24-22(25)28)20(26)23-17-9-7-14(2)15(3)12-17/h7-10,12-13H,4-6,11H2,1-3H3,(H,23,26)(H,24,28)

InChI Key

MQIINEPLOKQREF-UHFFFAOYSA-N

SMILES

CCCCCN1C(=O)C2=C(C=C(C=C2)C(=O)NC3=CC(=C(C=C3)C)C)NC1=S

solubility

not available

Origin of Product

United States

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